N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family, characterized by its unique cyclopropylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of specific protein kinases involved in cellular processes.
This compound is classified under organic compounds with the pyrazole structure, which consists of a five-membered ring containing two adjacent nitrogen atoms. It is often synthesized for research purposes and has been investigated for its biological activities, particularly in relation to kinase inhibition.
The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves several steps, often beginning with the preparation of a pyrazole precursor. One common method includes:
Industrial production may utilize continuous flow chemistry techniques to enhance efficiency and scalability, optimizing for yield and cost-effectiveness .
The molecular formula of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine can be represented as CHN. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and bonding interactions.
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine can participate in various chemical reactions:
Reactions typically utilize:
The primary mechanism of action for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine involves its role as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein).
Inhibition leads to disruptions in biochemical pathways associated with DNA stability and centrosome duplication .
Studies indicate variable clearance rates across species, with higher clearance observed in rats compared to dogs, suggesting differences in metabolic stability influenced by liver microsomes.
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is typically a solid at room temperature. Its melting point, solubility in various solvents, and crystalline forms can vary based on synthesis methods.
The compound exhibits typical reactivity patterns associated with pyrazoles, including:
Characterization methods such as infrared spectroscopy and mass spectrometry can provide additional insights into its physical and chemical properties .
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine has several notable applications:
This compound represents a significant area of interest within medicinal chemistry due to its diverse applications and potential therapeutic benefits.
The cyclopropylmethyl moiety appended to the pyrazole nitrogen (N1) is a critical determinant of the compound's target affinity and kinase selectivity. This substituent confers distinct steric and electronic properties that optimize interactions within the ATP-binding cleft of kinases. The cyclopropyl group’s high bond angle strain (≈60°) creates a rigid, puckered conformation that enhances van der Waals contacts with hydrophobic regions adjacent to the hinge domain, such as the gatekeeper residue pocket. In CDK16 inhibitors, analogs featuring cyclopropylmethyl groups demonstrated >20-fold selectivity over non-cyclopropyl counterparts due to complementary interactions with a shallow hydrophobic groove in the PCTAIRE kinase subfamily [5] [9].
Electronically, the cyclopropyl’s σ-constrictive effect elevates the electron density on the methylene linker, strengthening hydrogen-bond acceptor capacity. This property is exploited in JAK2 inhibitors like ruxolitinib, where the cyclopropylmethyl-pyrazole moiety forms a key hinge interaction with Leu932 [9]. Comparative studies show that bulkier alkyl groups (e.g., cyclohexylmethyl) diminish activity due to steric clashes, while linear chains (e.g., n-propyl) reduce metabolic stability. The cyclopropylmethyl group uniquely balances lipophilicity (logP contribution: +1.2) and resistance to oxidative metabolism by cytochrome P450 enzymes, as evidenced by hepatocyte clearance assays [4] [9].
Table 1: Impact of N1-Substituents on Kinase Inhibition and Physicochemical Properties
N1-Substituent | CDK16 IC₅₀ (nM) | Selectivity vs. CDK2 | logP | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
Cyclopropylmethyl | 33 | >100-fold | 2.9 | >60 |
Methyl | 210 | 5-fold | 1.8 | 25 |
Cyclohexylmethyl | 450 | 3-fold | 3.8 | 45 |
n-Propyl | 180 | 8-fold | 2.2 | 15 |
Data sourced from PCTAIRE kinase inhibitor optimization studies [5] [9].
The pyrazole core serves as a versatile scaffold whose substitutions dictate electronic distribution, hydrogen-bonding capacity, and conformational flexibility. Key modifications include:
Pharmacophore mapping identifies three essential features:
Table 2: Bioactivity of Pyrazole Ring-Modified Analogs
Modification | Kinase Inhibition (CDK16 IC₅₀) | Antimicrobial MIC (µg/L) | logD₇.₄ |
---|---|---|---|
None (target compound) | 33 nM | N/A | 2.6 |
C5-Chloro | 45 nM | 32 (S. aureus) | 3.1 |
C3-Acetamido | >1 µM | >64 | 1.8 |
1H-Unsubstituted | 110 nM | 16 (E. faecalis) | 1.2 |
Kinase data from [5] [9]; antimicrobial data from pyrazole-dimedone hybrids [1].
Replacing the pyrazole core with other heterocycles significantly alters target engagement and selectivity:
The pyrazole scaffold in N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine offers a balanced profile:
Table 3: Kinase Selectivity Profile of Heterocyclic Analogues
Heterocycle | CDK16 IC₅₀ (nM) | CDK2 Inhibition at 100 nM (%) | CYP3A4 Inhibition (%) |
---|---|---|---|
Pyrazole (target) | 33 | <20 | 15 |
Indazole | 18 | 65 | 25 |
Pyrazolo[3,4-d]pyrimidine | 8 | 95 | 40 |
Imidazole | 120 | 45 | 85 |
Data compiled from kinase screening assays and CYP inhibition studies [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7